molecular formula C13H13NO4 B1429537 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352534-73-6

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1429537
M. Wt: 247.25 g/mol
InChI Key: BBPYCFANIJHLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)acetic Acid is a urinary metabolite of Diglyme that is a reproductive toxin . It can be used as a biomarker of exposure for jet fuel JP-8 workers .


Synthesis Analysis

The synthesis of 2’-O-(2-Methoxyethyl)-modified oligonucleotides has been discussed in several studies . The process involves the use of an archaeal DNA polymerase and a two-residue, nascent-strand, steric control 'gate’ .

Scientific Research Applications

  • Scientific Field : Dentistry, specifically the development of denture base resins .
  • Summary of the Application : PMEA is used as an additive in denture base resins to enhance their aging resistance and anti-fouling behavior . These resins are prone to developing oral bacterial and fungal biofilms, which can pose a significant health risk .
  • Methods of Application or Experimental Procedures : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared. The mechanical properties, surface gloss, direct transmittance, and cytotoxicity of these resins were evaluated, along with the distribution of PMEA in the resin .
  • Results or Outcomes : Resins with low molecular weight PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed. The PMEA-containing resin most effectively inhibited biofilm formation, with about a 50% reduction in biofilm mass and thickness compared to the control. Post-aged resins maintained their mechanical properties and anti-fouling activity .

Future Directions

The field of oligonucleotide therapeutics, which includes 2’-O-(2-Methoxyethyl)-modified oligonucleotides, has matured significantly over the past decade . Future research will likely focus on improving the pharmacodynamics and pharmacokinetics properties of these compounds .

properties

IUPAC Name

2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYCFANIJHLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.